![molecular formula C10H14N2O B13531397 1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine](/img/structure/B13531397.png)
1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine is an organic compound that features a cyclopropane ring attached to a pyridine moiety via a methylene bridge The methoxy group on the pyridine ring adds to its chemical uniqueness
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 3-methoxy-2-pyridinecarboxaldehyde, is synthesized through a series of reactions involving the methoxylation of 2-pyridinecarboxaldehyde.
Cyclopropanation: The pyridine intermediate undergoes a cyclopropanation reaction using diazomethane or a similar cyclopropanating agent to form the cyclopropane ring.
Amine Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
化学反应分析
Types of Reactions
1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as sodium hydride or lithium aluminum hydride can be used for substitution reactions.
Major Products
Oxidation: 1-[(3-Hydroxy-2-pyridinyl)methyl]cyclopropanamine.
Reduction: 1-[(3-Methoxy-2-piperidinyl)methyl]cyclopropanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of 1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the cyclopropane ring play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to downstream effects on cellular pathways.
相似化合物的比较
Similar Compounds
1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropane: Lacks the amine group, resulting in different chemical reactivity and biological activity.
1-[(3-Hydroxy-2-pyridinyl)methyl]cyclopropanamine: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different hydrogen bonding interactions.
1-[(3-Methoxy-2-piperidinyl)methyl]cyclopropanamine: The pyridine ring is reduced to a piperidine ring, altering its electronic properties and reactivity.
Uniqueness
1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine is unique due to the presence of both a methoxy group and a cyclopropane ring, which confer distinct chemical and biological properties
属性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC 名称 |
1-[(3-methoxypyridin-2-yl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H14N2O/c1-13-9-3-2-6-12-8(9)7-10(11)4-5-10/h2-3,6H,4-5,7,11H2,1H3 |
InChI 键 |
QVQIQFGDAKICTG-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(N=CC=C1)CC2(CC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





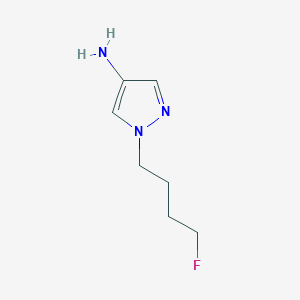

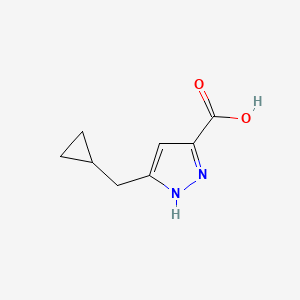
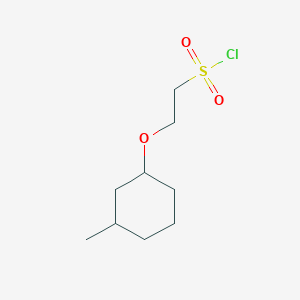
![(5-Chloro-4-fluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B13531352.png)
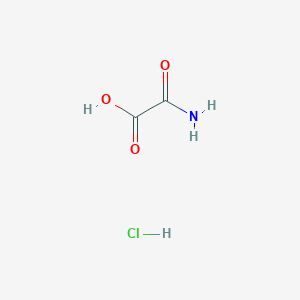

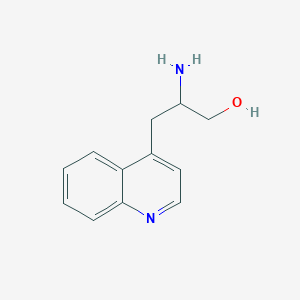

![n-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine](/img/structure/B13531386.png)

